(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
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Overview
Description
The compound "(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" is an organic molecule characterized by a combination of pyrimidine, pyrrolidine, and pyridine rings. This unique structure confers the compound with distinctive chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of "(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" typically involves the following steps:
Pyrimidine Ring Functionalization:
Pyrrolidine Ring Formation: : The pyrrolidine ring is formed using a cyclization reaction, often facilitated by the presence of a base and a suitable solvent.
Pyridine Ring Modification:
Final Coupling Reaction: : The assembled components are then subjected to a coupling reaction, forming the final compound.
Industrial Production Methods
Industrial-scale production of this compound may involve:
High-pressure reactors for efficient and controlled synthesis.
Automated chromatography systems for purification.
Advanced spectroscopic techniques for quality control and assurance.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Undergoes oxidation to form oxidized derivatives, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: : Reduction can be achieved using hydrogenation methods, often employing palladium on carbon as a catalyst.
Substitution: : The compound participates in nucleophilic substitution reactions, typically using strong nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: : Hydrogen gas (H₂), Palladium on carbon (Pd/C)
Substitution: : Alkyl halides, Alcohols
Major Products
Oxidation Products: : Hydroxylated derivatives
Reduction Products: : Reduced amino and hydroxyl compounds
Substitution Products: : Alkylated or arylated derivatives
Scientific Research Applications
Chemistry
Used as an intermediate in organic synthesis.
Serves as a ligand in coordination chemistry.
Biology
Acts as a probe in biochemical assays.
Used in the study of enzyme kinetics and binding interactions.
Medicine
Investigated for potential therapeutic effects due to its unique structure.
Used in drug development studies.
Industry
Employed as a catalyst in various industrial processes.
Used in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. These interactions are often mediated by hydrogen bonding, van der Waals forces, and hydrophobic interactions. The presence of functional groups such as the pyrimidine and pyridine rings allows for specific binding to active sites, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
(3-(Pyrimidin-4-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
(3-(Pyrimidin-2-yloxy)piperidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone
Uniqueness
The combination of pyrimidine and pyrrolidine rings in "(3-(Pyrimidin-2-yloxy)pyrrolidin-1-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone" provides distinct binding properties.
The trifluoromethyl group enhances the compound's metabolic stability and lipophilicity, making it particularly valuable in medicinal chemistry.
By analyzing the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds, we can appreciate the unique attributes of "this compound." This compound continues to play a significant role in various scientific and industrial fields.
Properties
IUPAC Name |
(3-pyrimidin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F3N4O2/c16-15(17,18)12-3-2-10(8-21-12)13(23)22-7-4-11(9-22)24-14-19-5-1-6-20-14/h1-3,5-6,8,11H,4,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INXXVHJKFGZWKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC=N2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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